N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE
Description
N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE is a bis-amide derivative featuring an isophthalamide core substituted with 2-benzoylphenyl groups. The benzoylphenyl substituents introduce aromatic ketone functionalities, which enhance π-π stacking interactions and influence solubility, reactivity, and biological activity. This article compares the compound with similar isophthalamide derivatives, emphasizing substituent-driven differences in chemical behavior and applications.
Properties
IUPAC Name |
1-N,3-N-bis(2-benzoylphenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O4/c37-31(23-12-3-1-4-13-23)27-18-7-9-20-29(27)35-33(39)25-16-11-17-26(22-25)34(40)36-30-21-10-8-19-28(30)32(38)24-14-5-2-6-15-24/h1-22H,(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFJJKRFSPPWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE typically involves the reaction of isophthaloyl chloride with 2-benzoylaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoylphenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The isophthalamide core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Chemical Reactivity
The functional groups attached to the isophthalamide core critically determine reactivity. For example:
- N,N’-Bis(2-MERCAPTOETHYL)ISOPHTHALAMIDE : Mercaptoethyl (-SH) groups confer chelating properties, enabling heavy metal detoxification via thiol-metal coordination .
- N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide: The nitro (-NO₂) group enhances electrophilicity, increasing reactivity in redox reactions and biological activity (e.g., antimicrobial, anticancer) compared to non-nitro analogs .
Key Insight : The 2-benzoylphenyl groups in the target compound likely enhance aromatic stacking and stability, favoring applications in materials science (e.g., polymers) or as a pharmacophore in drug design due to hydrophobic interactions.
Data Tables: Substituent Effects on Key Properties
Table 1: Substituent Impact on Solubility and Reactivity
| Substituent | Solubility in Polar Solvents | Reactivity Profile | Example Compound |
|---|---|---|---|
| 2-Benzoylphenyl | Low | High aromatic stacking | Target Compound |
| 2-Mercaptoethyl | Moderate (polar) | Chelation-driven | N,N’-Bis(2-MERCAPTOETHYL)ISOPHTHALAMIDE |
| Nitro (-NO₂) | Low | Electrophilic, redox-active | N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide |
| Methoxy (-OCH₃) | High | Electron-donating | N,N'-bis(2-methoxyphenyl)-5-nitroisophthalamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
